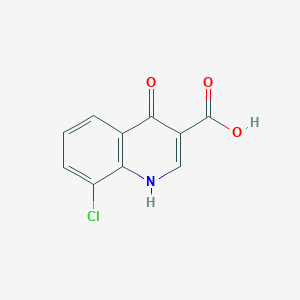

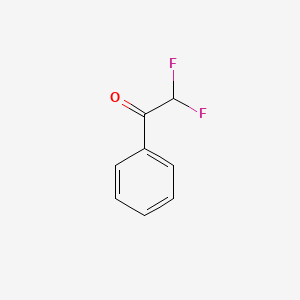

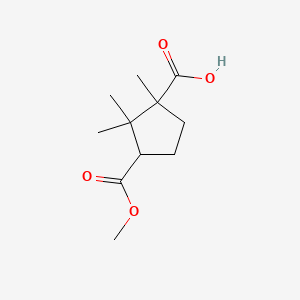

![molecular formula C14H11N3OS B1347674 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol CAS No. 26028-88-6](/img/structure/B1347674.png)

4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol” is a chemical compound that belongs to the class of 1,2,4-triazoles . It has been studied for its potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized through a cyclization reaction involving a benzoic acid hydrazide, which is reacted with CS2 in a solution of alkali ethanol to give a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate under reflux conditions to prepare the basic nucleus .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, a phenyl group, and a mercapto group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the functional groups present in the molecule. For instance, the mercapto group (-SH) is known to be reactive and can participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Detailed information about its properties such as melting point, solubility, and stability would typically be determined through experimental studies .

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Properties

- 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol and its derivatives have been studied for their antimicrobial properties. Research indicates these compounds exhibit moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Their minimum inhibitory concentration (MIC) values range from 16 to 64 μg/ml, highlighting their potential as antimicrobial agents (Morshed et al., 2012).

2. Corrosion Inhibition

- This class of compounds has also been investigated for their utility in corrosion inhibition. Studies demonstrate their effectiveness in protecting mild steel surfaces in acidic environments. These compounds adhere to metal surfaces, forming a protective layer that significantly reduces corrosion rates (Ansari et al., 2014).

3. Antityrosinase Activity

- Certain derivatives of this compound have shown potent inhibitory effects on tyrosinase activity, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders (Yu et al., 2015).

4. Antiviral Activity

- Research into 4-amino-5-mercapto-3-[(3-aralkyl amido/imidoalkyl) phenyl]-1,2,4-triazoles, closely related to the compound , has revealed potential antiviral properties against viruses like the Japanese encephalitis virus and herpes simplex virus (Pandey et al., 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been reported to target cadmium ions .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of nanoparticles for the removal of cadmium ions .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antimicrobial activities , suggesting that they may interfere with the biochemical pathways of microorganisms.

Result of Action

Compounds with similar structures have been reported to exhibit antimicrobial activities , indicating that they may have a bactericidal or bacteriostatic effect.

Action Environment

It’s worth noting that similar compounds have been used in the synthesis of nanoparticles for the removal of cadmium ions, suggesting that they may be effective in various environmental conditions .

Biochemische Analyse

Biochemical Properties

4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the triazole ring in the compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, affecting their function . Additionally, the phenolic group can participate in hydrogen bonding, further modulating enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit the activity of certain enzymes, leading to changes in cellular metabolism and gene expression . Moreover, its antioxidant properties help protect cells from oxidative stress, thereby maintaining cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring can bind to metal ions, such as iron, in enzymes, inhibiting their activity . This binding can lead to changes in enzyme conformation and function. Additionally, the phenolic group can form hydrogen bonds with amino acid residues in proteins, further influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and antioxidant activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and antioxidant activity . At higher doses, it can cause toxic effects, including cellular damage and oxidative stress . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and, consequently, metabolic flux . The compound can also affect metabolite levels, particularly those related to oxidative stress and antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is often found in the cytoplasm and mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . Its localization to these compartments is crucial for its activity and function.

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h1-9,18H,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQHFMIKRTUVNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419946 |

Source

|

| Record name | 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26028-88-6 |

Source

|

| Record name | 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

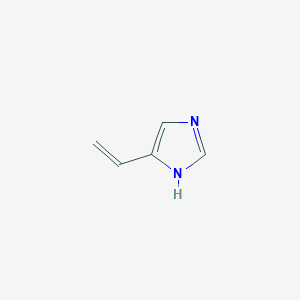

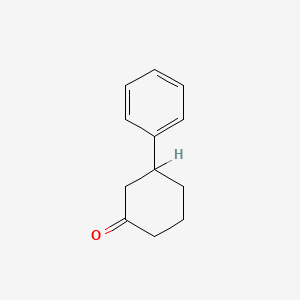

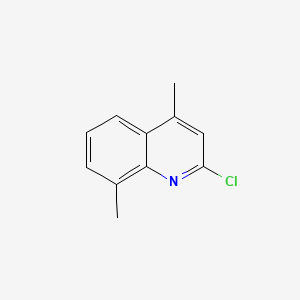

![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)

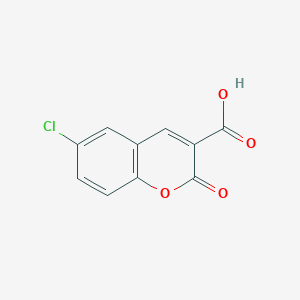

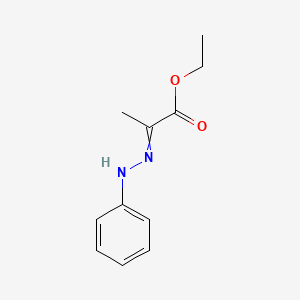

![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)

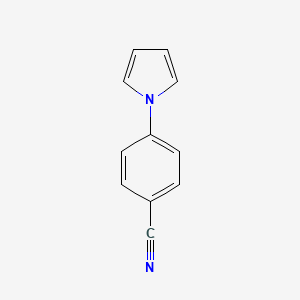

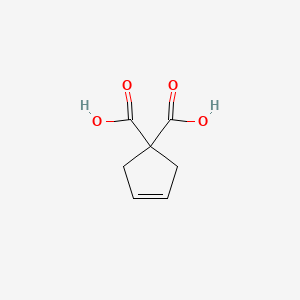

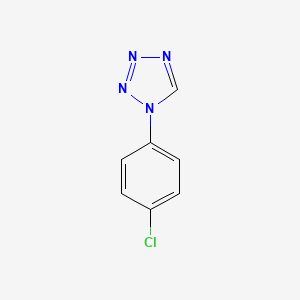

![7-Methyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1347601.png)